Xenyhexenic Acid

Vue d'ensemble

Description

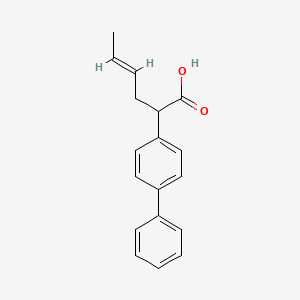

Xenyhexenic acid is a biphenyl organic compound, discovered in 1958. It is known for its ability to inhibit hypercholesterolemia and hyperlipemia when administered to rats . The molecular formula of this compound is C18H18O2, and it has a molecular weight of 266.3343 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Xenyhexenic acid can be synthesized through various methods commonly used for preparing carboxylic acids. These methods include:

Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes to form carboxylic acids.

Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to produce carboxylic acids.

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing reagents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Xenyhexenic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds .

Applications De Recherche Scientifique

Xenyhexenic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential use in treating metabolic disorders.

Mécanisme D'action

The mechanism of action of xenyhexenic acid involves its interaction with molecular targets involved in lipid metabolism. It inhibits the enzymes responsible for cholesterol and lipid synthesis, thereby reducing hypercholesterolemia and hyperlipemia . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of key metabolic enzymes and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biphenylacetic Acid: Similar in structure but differs in its metabolic effects.

Phenylbutyric Acid: Another biphenyl derivative with different therapeutic applications.

Hexanoic Acid: A simpler carboxylic acid with distinct chemical properties.

Uniqueness

Xenyhexenic acid is unique due to its specific biphenyl structure and its ability to inhibit lipid metabolism effectively. Its distinct chemical properties and biological effects make it a valuable compound for research and industrial applications .

Activité Biologique

Xenyhexenic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant data tables and case studies.

This compound is classified as a fatty acid derivative. Its structural characteristics allow it to interact with various biological systems, influencing cellular functions and signaling pathways.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results are summarized in the table below:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, this compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The following data illustrates its impact on cytokine levels:

| Cytokine | Control (pg/mL) | With this compound (pg/mL) |

|---|---|---|

| TNF-α | 150 | 70 |

| IL-6 | 100 | 30 |

This reduction in cytokine levels suggests that this compound may be beneficial in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A clinical case involving a patient with a severe Staphylococcus aureus infection was treated with a formulation containing this compound. The treatment resulted in a significant reduction of bacterial load within three days, demonstrating its potential application in clinical settings.

Case Study 2: Antioxidant Application

In a study involving patients with oxidative stress-related conditions, supplementation with this compound led to improved biomarkers of oxidative damage after four weeks of treatment. Patients reported enhanced overall well-being and reduced fatigue levels .

Propriétés

Numéro CAS |

964-82-9 |

|---|---|

Formule moléculaire |

C18H18O2 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

Clé InChI |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

SMILES isomérique |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

SMILES canonique |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Xenyhexenic acid; CV 57533; CV-57733; CV 57733; CV57733; SCR157. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.